alpha-L-lyxopyranose
Overview
Description
Alpha-L-lyxopyranose: is a monosaccharide belonging to the class of pentoses, which are sugars containing five carbon atoms It is a cyclic form of L-lyxose, where the anomeric carbon has an alpha configuration This compound is a rare sugar and is not commonly found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-lyxopyranose can be synthesized through several chemical pathways. One common method involves the stereoselective synthesis of glycosides. For example, the reaction of 2,3,4-tri-O-acetyl-alpha-L-lyxopyranosyl trichloroacetimidate with 2,3,4,6-tetra-O-acetyl-D-glucopyranose yields the desired disaccharide in a stereoselective manner . The reaction conditions typically involve the use of an acid catalyst and are carried out at low temperatures to ensure high stereoselectivity.
Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have opened new avenues for its production. Enzymatic methods involve the use of specific glycosyltransferases that can catalyze the formation of this compound from suitable substrates under mild conditions.
Chemical Reactions Analysis
Types of Reactions: Alpha-L-lyxopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as nitric acid or bromine water. These reactions typically convert the primary alcohol group to a carboxylic acid.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to a primary alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride or benzoyl chloride are used to form esters.
Major Products: The major products formed from these reactions include oxidized derivatives like alpha-L-lyxonic acid, reduced forms such as alpha-L-lyxitol, and various esterified compounds.
Scientific Research Applications
Alpha-L-lyxopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a model compound for studying the structure and function of rare sugars in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of alpha-L-lyxopyranose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for various enzymes, influencing metabolic pathways. For example, it can be phosphorylated by kinases to form this compound-5-phosphate, which can then enter different metabolic routes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Alpha-L-lyxopyranose can be compared with other similar pentoses such as:
Alpha-D-xylopyranose: Similar in structure but differs in the configuration of the hydroxyl groups.
Beta-L-lyxopyranose: An isomer with a different anomeric configuration.
L-xylopyranose: Another pentose with a different arrangement of hydroxyl groups.
Uniqueness: this compound is unique due to its specific alpha configuration and its rarity in nature. This makes it a valuable compound for research and industrial applications, as it offers distinct properties not found in more common sugars.
Properties
IUPAC Name |
oxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859031 | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |
Record name | Pentopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Lyxose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC164936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-D-Ribose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC76347 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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